molecular formula C14H22O B1363113 4-Tert-butyl-2-sec-butylphenol CAS No. 51390-14-8

4-Tert-butyl-2-sec-butylphenol

Cat. No.: B1363113
CAS No.: 51390-14-8
M. Wt: 206.32 g/mol
InChI Key: JKFZLMPBXBMSPD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-sec-butylphenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-4-tert-butylphenol
Source PubChem
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InChI

InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZLMPBXBMSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335588
Record name 4-tert-butyl-2-sec-butylphenol
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51390-14-8
Record name 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)phenol
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Record name 2-(1-Methylpropyl)-4-tert-butylphenol
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Record name 4-tert-butyl-2-sec-butylphenol
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Record name 2-(1-methylpropyl)-4-tert-butylphenol
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Use As a Functional Additive:phenolic Compounds, Particularly Sterically Hindered Phenols, Are Widely Used As Antioxidant Additives to Protect Polymers from Degradation During Processing and End Use. They Function by Scavenging Free Radicals That Initiate Polymer Breakdown. Dimeric Phenolic Structures, Such As 4,4 Bis 2,6 Di Tert Butylphenol , Have Demonstrated High Performance As Stabilizers in Polymers Like Polypropylene and Isoprene Rubber.researchgate.netwhile 4 Tert Butyl 2 Sec Butylphenol Itself Can Act As an Antioxidant, It Can Also Be Used As a Precursor to Synthesize More Complex, Higher Molecular Weight Antioxidants That Are Less Volatile and Have Better Compatibility with the Polymer Matrix.

Furthermore, research has shown that antioxidant molecules can be physically incorporated into polymer structures, such as membranes, to enhance their stability. For example, 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) has been successfully blended into polysulfone membranes, resulting in higher thermal stability. researchgate.net This approach suggests that 4-tert-butyl-2-sec-butylphenol or its derivatives could be similarly integrated into various polymer matrices to impart long-lasting antioxidant protection.

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₄H₂₂O
3,5-di-tert-butyl-4-hydroxy-benzoic acid C₁₅H₂₂O₃
Octaoxyethylene glycol C₁₆H₃₄O₉
Benzene (B151609) C₆H₆
Sulfuric acid H₂SO₄
Epichlorohydrin (B41342) C₃H₅ClO
Sodium hydroxide NaOH
4,4'-bis(2,6-di-tert-butylphenol) C₂₈H₄₂O₂
Polypropylene (B1209903) (C₃H₆)n
Isoprene (B109036) rubber (C₅H₈)n
Formaldehyde (B43269) CH₂O
Thiomorpholine (B91149) C₄H₉NS
Methanol CH₄O
4-tert-butylphenol (B1678320) C₁₀H₁₄O
4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol C₁₅H₂₃NOS
4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol C₂₀H₃₂N₂OS₂
4-sec-butylphenol (B1210997) C₁₀H₁₄O
Bromine Br₂
Chloroform (B151607) CHCl₃
2-bromo-4-sec-butyl-phenol C₁₀H₁₃BrO
Polycarbonate (C₁₆H₁₄O₃)n (typical)
2,2′-methylenebis(6-tert-butyl-4-ethylphenol) C₂₉H₄₄O₂

Elucidating Mechanistic Pathways of Chemical Transformations Involving 4 Tert Butyl 2 Sec Butylphenol

Oxidative Reaction Mechanisms of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is the primary site of oxidative transformations. The presence of sterically hindering tert-butyl and sec-butyl groups at the para and ortho positions, respectively, significantly modulates the reaction pathways.

The oxidation of hindered phenols like 4-tert-butyl-2-sec-butylphenol can lead to the formation of various oxidized products, including quinones and products from oxidative coupling. smolecule.com The initial step in many oxidation reactions is the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. vinatiorganics.com This radical is a key intermediate that can undergo further reactions.

Depending on the oxidant and reaction conditions, this phenoxyl radical can be converted into quinonoid structures. For instance, the oxidation of similarly structured 2,4-di-tert-butylphenol (B135424) can yield benzoquinones. rsc.orgcdnsciencepub.com In the case of this compound, oxidation could theoretically lead to the formation of a p-benzoquinone derivative if the tert-butyl group is cleaved, or an o-benzoquinone if the sec-butyl group is removed. google.com However, due to the stability of the tertiary carbocation, cleavage of the tert-butyl group is a known pathway in phenol (B47542) oxidation. google.com

Studies on the oxidation of 2,4,6-tri-tert-butylphenol (B181104) have shown that it can be converted to 2,6-di-tert-butyl-p-benzoquinone. google.com By analogy, oxidation of this compound could yield 2-sec-butyl-p-benzoquinone. Furthermore, catalytic oxidative degradation of alkylphenols using hydrogen peroxide can lead to ring-opening and the formation of muconolactones, indicating a complex array of possible products beyond simple quinone formation. tandfonline.comtandfonline.com

The table below summarizes potential oxidation products based on the reactivity of analogous compounds.

PrecursorOxidizing SystemPotential Products
This compoundGeneral Oxidants (e.g., peroxy radicals)2-sec-butyl-p-benzoquinone, Oxidative coupling products
2,4-Di-tert-butylphenolt-Butyl peroxy radicalsPhenoxy-peroxy coupled products, Phenoxy-phenoxy coupled products
AlkylphenolsH₂O₂ / Diselenide catalystSubstituted muconolactones

This compound is a member of the hindered phenolic antioxidant family. vinatiorganics.comvurup.sk Its primary antioxidant function involves acting as a radical scavenger, a process initiated by the donation of its phenolic hydrogen atom to a reactive free radical (R•), such as a peroxy radical (ROO•). vurup.skatamankimya.com This hydrogen atom transfer (HAT) neutralizes the damaging radical and generates a phenoxyl radical (ArO•). vinatiorganics.com

The equation for this process is: ArOH + R• → ArO• + RH

The effectiveness of a hindered phenol as an antioxidant is highly dependent on the stability of the resulting phenoxyl radical. scholaris.ca A stable phenoxyl radical is less likely to propagate further unwanted radical chain reactions. vurup.sk The stability of the 4-tert-butyl-2-sec-butylphenoxyl radical is enhanced by two main factors:

Steric Hindrance : The bulky sec-butyl group at the ortho position and the tert-butyl group at the para position physically obstruct the radical center on the oxygen atom. vinatiorganics.com This steric shielding makes it difficult for the phenoxyl radical to participate in subsequent reactions, such as dimerization or reacting with other molecules. vurup.skresearchgate.net

The combination of these effects results in a long-lived phenoxyl radical, which is a key characteristic of efficient radical-trapping antioxidants. nih.govresearchgate.net This stabilized radical can then participate in termination reactions, for example, by reacting with a second free radical, to form non-radical products. vurup.sk

FactorMechanism of StabilizationImpact on Reactivity
Steric Hindrance Bulky alkyl groups (ortho-sec-butyl, para-tert-butyl) physically shield the radical on the oxygen atom. researchgate.netDecreases the rate of propagation reactions, preventing the phenoxyl radical from initiating new radical chains. vurup.sk
Resonance The unpaired electron is delocalized over the aromatic ring, primarily at the ortho and para positions. scholaris.caReduces the energy of the radical, making it more stable and less reactive than the initial free radical it scavenged.

Electrophilic Aromatic Substitution Mechanisms on the Alkylphenol Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl (-OH) group. doubtnut.combyjus.com The -OH group is an ortho, para-director, meaning it increases the electron density at the carbons in the positions ortho and para to it, making them more susceptible to attack by electrophiles. byjus.com

In this compound, the positions on the ring are substituted as follows:

Position 1: -OH group

Position 2: sec-butyl group (ortho to -OH)

Position 4: tert-butyl group (para to -OH)

Position 6: Unsubstituted (ortho to -OH)

Positions 3 and 5: Unsubstituted (meta to -OH)

The para position is blocked by the large tert-butyl group. One ortho position (C2) is occupied by the sec-butyl group. Therefore, electrophilic attack is most likely to occur at the remaining vacant ortho position (C6). msu.edu While the meta positions (C3 and C5) are less sterically hindered, they are electronically disfavored due to the directing effect of the hydroxyl group. byjus.com

However, the bulky sec-butyl group at C2 and the hydroxyl group at C1 exert significant steric hindrance around the C6 position. This can influence the feasibility and rate of substitution. msu.edu Reactions with smaller electrophiles might proceed, while larger electrophiles may face significant steric barriers. For example, halogenation of phenols with bromine can occur readily without a Lewis acid catalyst due to the high activation of the ring. byjus.com Similarly, Friedel-Crafts alkylation or acylation could potentially occur at the C6 position, provided the electrophile can overcome the steric hindrance. msu.edu

Catalytic Reaction Mechanisms in this compound Synthesis and Degradation

Synthesis: The industrial synthesis of this compound typically involves the sequential alkylation of phenol. A common route is the Friedel-Crafts alkylation of a substituted phenol precursor. For instance, 4-sec-butylphenol (B1210997) can be alkylated with isobutene using an acid catalyst to introduce the tert-butyl group at the ortho position relative to the hydroxyl group. scientificlabs.ie

The mechanism involves an acid catalyst, such as a sulfuric resin or another solid acid like phosphotungstic acid, which protonates the alkene (isobutene) to form a stable tertiary carbocation (the tert-butyl cation). scientificlabs.iegychbjb.com This electrophilic carbocation then attacks the electron-rich phenol ring, preferentially at the sterically accessible and electronically activated ortho position, to form the final product.

Degradation: The catalytic degradation of alkylphenols like this compound is an area of environmental research. Advanced oxidation processes (AOPs), such as photocatalysis, are often employed. unito.it For example, using a BiVO₄ photocatalyst under visible light, 4-alkylphenols can be degraded. bohrium.com The mechanism involves the generation of highly reactive species like hydroxyl radicals (•OH) upon irradiation of the catalyst. These radicals attack the phenol, initiating a series of oxidative reactions that can lead to the formation of intermediates like 4-alkylcatechols and ultimately to ring-cleavage products such as cis,cis-4-alkyl-6-oxo-2,6-hexadienoic acids. bohrium.com Another study on the degradation of 2,4-di-tert-butylphenol utilized a UV/persulfate system, where both sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals were the primary reactive species responsible for breaking down the phenol structure. researchgate.net

ProcessCatalyst TypeMechanistic Steps
Synthesis Solid Acid (e.g., Sulfuric Resin, H₃PO₄·12WO₃/NPS-1) scientificlabs.iegychbjb.com1. Protonation of alkene (isobutene) to form a carbocation. 2. Electrophilic attack of the carbocation on the activated phenol ring. 3. Deprotonation to restore aromaticity and yield the product.
Degradation Photocatalyst (e.g., BiVO₄, TiO₂) unito.itbohrium.com1. Generation of electron-hole pairs in the catalyst by light. 2. Formation of reactive oxygen species (e.g., •OH, O₂•⁻). 3. Radical attack on the phenol ring, leading to hydroxylation and eventual ring cleavage.

Biomimetic Reaction Pathways in Phenol Oxygenation

Biomimetic chemistry seeks to replicate the function of biological enzymes with synthetic catalysts. Enzymes like tyrosinase and catechol oxidase, which contain copper active sites, are highly efficient at catalyzing the oxidation of phenols. ijcce.ac.irorientjchem.org Researchers have developed synthetic copper complexes to model the activity of these enzymes. ijcce.ac.irjmaterenvironsci.com

These biomimetic catalysts are often used to study the oxygenation of sterically hindered phenols, which serve as model substrates. rsc.orgbirzeit.edu The reaction typically mimics the two main activities of tyrosinase: the ortho-hydroxylation of monophenols to catechols (cresolase activity) and the subsequent oxidation of catechols to o-quinones (catecholase activity). ijcce.ac.ir

In a typical biomimetic system, a copper(I) complex reacts with molecular oxygen (O₂) to form a reactive copper-oxygen species, such as a µ-η²:η²-peroxo dicopper(II) intermediate. acs.org This species can then react with a phenol substrate like this compound. The mechanism is thought to involve the formation of a ternary complex between the copper species, oxygen, and the phenol. nih.gov This can lead to either ortho-hydroxylation or oxidative coupling, depending on the specific catalyst and reaction conditions. nih.gov Studies using hindered phenols like 2,4-di-tert-butylphenol have shown that the electronic structure of the phenoxyl radical intermediate plays a key role in determining the selectivity between oxygenation and coupling pathways. nih.gov The ultimate goal of these biomimetic systems is to achieve selective C-H bond activation and oxygenation under mild conditions, mirroring the efficiency of natural enzymes. acs.orgunipv.it

Applications of 4 Tert Butyl 2 Sec Butylphenol in Advanced Materials Science and Polymer Chemistry

Role as an Antioxidant and Stabilizer in Polymeric Systems

4-Tert-butyl-2-sec-butylphenol is recognized for its excellent antioxidant properties, which allow it to function as an effective stabilizer in various polymers and plastics. smolecule.com Like other tert-butyl-phenolic antioxidants (TBP-AOs), it is incorporated into a wide array of consumer and industrial products, including plastics, adhesives, and rubber, to inhibit oxidation and enhance the material's shelf life and durability. nih.gov

The efficacy of this compound as an antioxidant stems from its chemical structure as a hindered phenol (B47542). The degradation of most polymers is an oxidative process that proceeds via a free-radical chain reaction. researchgate.net Hindered phenolic antioxidants interrupt this cycle by donating the hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive peroxy (ROO•) and alkoxy (RO•) radicals. mdpi.com

The key features of its mechanism are:

Radical Scavenging: The phenolic hydroxyl group provides a labile hydrogen atom that readily reacts with and deactivates free radicals, thus terminating the degradation chain reaction. nih.govmdpi.com

Steric Hindrance: The bulky sec-butyl group at the ortho position and the tert-butyl group at the para position create significant steric hindrance around the hydroxyl group. nih.govmdpi.com This steric shielding serves two purposes: it protects the phenol itself from direct oxidation and it helps to stabilize the resulting phenoxy radical that forms after the hydrogen atom is donated. nih.gov

Stabilization of the Phenoxy Radical: Once the phenol donates its hydrogen, it becomes a phenoxy radical. The electron-donating nature of the alkyl groups (sec-butyl and tert-butyl) helps to delocalize the unpaired electron across the aromatic ring, making the radical less reactive and preventing it from initiating new degradation chains. nih.gov This stabilized radical can then react with a second free radical, effectively removing two radicals from the system.

The hydrophobic nature imparted by the butyl groups also enhances the compound's solubility and compatibility in non-polar environments like plastics and oils, ensuring it remains well-dispersed within the polymer matrix to provide effective protection. nih.gov

This compound and its isomers are utilized in the stabilization of various elastomers. The compound, identified by its CAS number 51390-14-8, is a component of the commercial stabilizer FLEXAMINE™, which is used to protect natural rubber, polyisoprene, polybutadiene (B167195) rubber, and polychloroprene from the degrading effects of heat and mechanical stress. siigroup.com These applications are critical in the automotive and electrical industries, particularly for products like heavy-duty tire treads and wire insulation. siigroup.com

The performance of hindered phenols in elastomers has been well-documented. Research on structurally similar compounds, such as 4,4ʹ-bis(2,6-di-tert-butylphenol), demonstrates significant improvements in the stability of various rubbers under accelerated aging conditions. For instance, the inclusion of such antioxidants helps maintain the Mooney viscosity—a measure of the material's toughness and resistance to degradation—in butyl rubber and polyisoprene rubber (SKI-3) when subjected to high temperatures.

Table 1: Influence of a Structurally Similar Phenolic Antioxidant on the Properties of Butyl Rubber During Accelerated Ageing (140°C, 120 min). Data adapted for illustrative purposes. researchgate.net
PropertyConditionIndustrial Antioxidant (AO-2246)Bisphenol Antioxidant (BP)
Mooney Viscosity (nominal units)Before Ageing53.754.1
After Ageing51.554.7
Elastic Recovery (deg)Before Ageing0.60.8
After Ageing1.41.6

Similarly, in polypropylene (B1209903), another widely used polymer, hindered phenolic antioxidants significantly increase the material's resistance to thermal degradation. researchgate.net

Table 2: Degradation Temperatures of Polypropylene Samples Stabilized with a Structurally Similar Bisphenol Antioxidant (BP-5). Data adapted for illustrative purposes. researchgate.net
StabilizerConcentration (wt %)Temperature of 1% Weight Loss (°C)Temperature of 5% Weight Loss (°C)Temperature of 50% Weight Loss (°C)
None-231265328
BP-50.3273311362

Integration into Polymerization Processes as a Chain Terminator or Modifier

In addition to its role as a stabilizer, this compound can function as a chain terminator or modifier during polymerization. Because the molecule has only one reactive hydroxyl group, it is monofunctional. wikipedia.org In polymerization reactions that proceed through the hydroxyl group, such as the formation of polycarbonates and some phenolic or epoxy resins, this compound can act as an "end-capper." wikipedia.orgsiigroup.com

When introduced into the polymerization system, it reacts with the growing polymer chain, attaching itself to the end. Since it has no other reactive sites to allow the chain to continue growing from that end, it effectively terminates the propagation of that chain. wikipedia.org This mechanism is a crucial tool for polymer chemists to control the molecular weight of the final polymer, which in turn determines many of its physical properties, such as viscosity, strength, and processability. wikipedia.orgvinatiorganics.com Its use is particularly noted in the production of polycarbonate and phenolic resins. siigroup.comvinatiorganics.com

Contributions to Novel Resin Formulations

The unique chemical structure of substituted phenols like this compound makes them valuable precursors for creating novel, functional resins. A prominent example is the development of extractant-impregnated resins (EIRs) for selective metal ion separation.

In one such application, a closely related compound, 4-tert-butyl-2-(α-methylbenzyl)phenol (t-BAMBP), was impregnated onto a macroporous resin support. atlantis-press.comresearchgate.net This process creates a novel resin with high selectivity for certain metal ions, such as cesium. atlantis-press.com The phenolic compound acts as the active extractant, binding to the target ions and removing them from aqueous solutions. atlantis-press.comresearchgate.net This type of advanced resin formulation is significant for applications in hydrometallurgy and environmental remediation, such as the recovery of rare metals from brine or the treatment of industrial wastewater. atlantis-press.com The development of these specialized resins showcases how the fundamental structure of this compound can be leveraged to design materials with highly specific functionalities.

Functionality in Lubricant Additive Research

The oxidative degradation of lubricating oils is a major issue that leads to increased viscosity, sludge formation, and corrosion, ultimately causing equipment failure. Hindered phenolic compounds, including this compound, are widely used as antioxidant additives in lubricants to prevent this deterioration. nih.govmdpi.com

Their function in lubricants is based on the same radical-scavenging mechanism seen in solid polymers. They neutralize the peroxy radicals that are the primary chain carriers in lubricant oxidation. mdpi.com The alkyl groups (tert-butyl and sec-butyl) ensure good solubility in the hydrocarbon base oil and provide the necessary steric hindrance for stability at high operating temperatures. nih.govmdpi.com Research in this area focuses on how the specific type and position of the alkyl substituents on the phenol ring influence antioxidant performance. The ortho-substituents are particularly important for preventing the autoxidation of the antioxidant molecule itself, ensuring a sufficient supply of hydrogen donors to protect the lubricant over its service life. mdpi.com

Environmental Science and Biogeochemical Cycling of 4 Tert Butyl 2 Sec Butylphenol

Environmental Occurrence and Distribution in Various Compartments

While specific data on the environmental concentrations of 4-tert-butyl-2-sec-butylphenol are limited, the general distribution patterns of related alkylphenols suggest its likely presence in various environmental matrices. Alkylphenols are known to enter aquatic systems through industrial and municipal wastewater effluents. nih.govresearchgate.net Their physicochemical properties, particularly their hydrophobicity, lead to their partitioning from the water column into sediment and sludge. nih.gov

For instance, the related compound 4-tert-butylphenol (B1678320) has been detected in river water, seawater, and sediments, as well as in effluents from wastewater treatment plants. nih.gov Similarly, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), another structurally similar compound, is found in surface waters and is known to be released from the breakdown of plastic antioxidants. industrialchemicals.gov.aunih.gov Given these precedents, it is anticipated that this compound would be found in similar environmental compartments, particularly in sediments of rivers and coastal areas receiving industrial discharges. The potential for atmospheric transport also exists, as studies on 4-tert-butylphenol have estimated an atmospheric lifetime of approximately 10.8 months, suggesting it can undergo long-range transport. publish.csiro.au

Table 1: Environmental Occurrence of Structurally Related Alkylphenols

Compound Environmental Compartment Typical Concentration Ranges
4-tert-Butylphenol River Water, Seawater, Sediments ng/L to µg/L in water; µg/kg in sediment nih.gov
2,4-di-tert-butylphenol Surface Water, Wastewater Effluent 0.06–0.17 µg/L in effluent industrialchemicals.gov.au
Nonylphenol Air, Wastewater Effluent, Sediments, Fish Tissue 0.01 to 81 ng/m³ in air; <0.1 to 369 µg/L in effluent nih.gov
Octylphenol Wastewater Effluent, Sediments <0.1 to 13,700 µg/kg in sediment nih.gov

Biodegradation Pathways and Microbial Metabolism

The persistence of this compound in the environment is largely governed by microbial degradation. Bacteria and fungi have evolved enzymatic systems capable of breaking down the complex structure of alkylphenols.

Specific microbial strains capable of degrading this compound have not been extensively documented. However, research on isomers and structurally similar alkylphenols provides significant insight into the types of microorganisms likely involved in its metabolism.

For example, Sphingobium fuliginis strain TIK-1, isolated from rhizosphere sediment, has demonstrated the ability to utilize 4-tert-butylphenol as a sole carbon and energy source, completely degrading it within 12 hours under laboratory conditions. nih.gov This strain can also degrade other 4-alkylphenols, including 4-sec-butylphenol (B1210997). nih.gov Similarly, a bacterium identified as Pseudomonas sp. strain MS-1, isolated from freshwater sediment, can degrade 2-sec-butylphenol (B1202637). nih.gov Fungi, such as Penicillium sp. CHY-2, have also been shown to effectively degrade 4-tert-butylphenol in contaminated soil. researchgate.net The biodegradation of 2,4-di-tert-butylphenol has been demonstrated by bacterial isolates including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., with Lysinibacillus sp. achieving up to 89.31% degradation in seven days. semanticscholar.org

Table 2: Microbial Strains Capable of Degrading Structurally Similar Alkylphenols

Microbial Strain Degraded Compound(s) Source of Isolation Key Findings Reference
Sphingobium fuliginis TIK-1 4-tert-butylphenol, 4-sec-butylphenol Rhizosphere Sediment Degrades 1.0 mM of 4-tert-butylphenol within 12 hours. nih.gov
Pseudomonas sp. MS-1 2-sec-butylphenol, 2-tert-butylphenol Freshwater Sediment Degrades 1.5 mM of 2-sec-butylphenol within 30 hours. nih.gov
Penicillium sp. CHY-2 4-tert-butylphenol Antarctic Soil Complete degradation in contaminated soil within three weeks. researchgate.net
Lysinibacillus sp. D3 2,4-di-tert-butylphenol Industrial Wastewater Achieved 89.31% degradation of 10 ppm compound in 7 days. semanticscholar.org

The initial step in the aerobic biodegradation of alkylphenols typically involves the enzymatic hydroxylation of the aromatic ring. This reaction is catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the phenol (B47542) molecule to form a catechol derivative. nih.govfrontiersin.org In the case of phenols with a quaternary α-carbon in the para position, such as 4-tert-butylphenol, this hydroxylation can lead to an unusual rearrangement known as a type II ipso substitution, where the alkyl group is displaced and replaced by a hydroxyl group. nih.gov

Following the initial hydroxylation, the resulting substituted catechol is targeted by ring-cleavage enzymes, primarily dioxygenases. These enzymes are crucial for opening the aromatic ring, making the carbon backbone accessible for further metabolism. nih.gov

The breakdown of the catechol intermediate in alkylphenol degradation predominantly proceeds via a meta-cleavage pathway. nih.govresearchgate.net This pathway involves the enzymatic cleavage of the bond between one of the hydroxylated carbons and an adjacent non-hydroxylated carbon. This reaction is catalyzed by catechol 2,3-dioxygenases. nih.gov

In the degradation of 4-tert-butylphenol by Sphingobium fuliginis TIK-1, the compound is first hydroxylated to 4-tert-butylcatechol. nih.gov This intermediate then undergoes meta-cleavage, eventually leading to the formation of metabolites like 3,3-dimethyl-2-butanone, which retains the structure of the original tert-butyl side chain. nih.gov Similarly, the degradation of 2-sec-butylphenol by Pseudomonas sp. MS-1 proceeds through the formation of 3-sec-butylcatechol, followed by a meta-cleavage pathway. nih.gov This conserved pathway suggests that this compound would likely be degraded via initial hydroxylation to a substituted catechol, followed by meta-cleavage of the aromatic ring.

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., photo-oxidation)

In addition to microbial processes, this compound can be degraded by abiotic mechanisms in the environment, with photo-oxidation being a significant pathway. The absorption of solar radiation can initiate photochemical reactions that transform the compound.

Studies on 4-tert-butylphenol have shown that it undergoes degradation under simulated solar light, a process that can be significantly enhanced by the presence of photocatalysts like silver carbonate (Ag₂CO₃) or modified titanium dioxide (TiO₂). mdpi.comnih.govmdpi.com For example, complete degradation of 5 ppm of 4-tert-butylphenol was achieved in 60 minutes using an Ag₂CO₃ photocatalyst. mdpi.com The degradation process involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the phenolic ring. publish.csiro.au The atmospheric degradation of 4-tert-butylphenol is primarily initiated by reactions with hydroxyl radicals. publish.csiro.au These abiotic processes can lead to the partial or complete mineralization of the compound, breaking it down into simpler, less harmful substances like carbon dioxide and water. researchgate.net

Ecological Interactions and Environmental Endocrine Disruption in Aquatic Systems

Alkylphenols, including this compound, are recognized as endocrine-disrupting chemicals (EDCs) in aquatic environments. researchgate.netmdpi.com Their structural similarity to natural estrogens allows them to interfere with the endocrine systems of wildlife, particularly fish. researchgate.netresearchgate.net

Exposure to 4-tert-butylphenol has been shown to induce a range of adverse effects in fish. In the freshwater stinging catfish (Heteropneustes fossilis), exposure led to increased oxidative stress and altered expression of key reproductive genes. researchgate.net Specifically, it caused the upregulation of the vitellogenin (vtg) gene, an estrogen-responsive gene, and the downregulation of the ovarian aromatase (cyp19a1a) gene, which is crucial for estrogen synthesis. researchgate.net In common carp (B13450389) (Cyprinus carpio), chronic exposure to environmentally relevant concentrations of 4-tert-butylphenol resulted in hepatotoxicity, inflammation, and impaired glycogen (B147801) metabolism. acs.org Furthermore, 4-tert-butylphenol has been found to induce calcium overload and impair autophagy in fish cell lines, highlighting a mechanism of its cytotoxicity. nih.gov

Effects on Aquatic Organisms (excluding human health)

Alkylphenols, as a class, are considered environmental contaminants sourced from anthropogenic activities that pollute water bodies. thegoodscentscompany.com They are known to be toxic to aquatic organisms, with some demonstrating endocrine-disrupting capabilities. thegoodscentscompany.comwikipedia.org For instance, 4-t-BP is classified as very toxic to aquatic life with long-lasting effects. thegoodscentscompany.comfishersci.com

Research on related compounds illustrates a range of toxic effects. Studies on 2,4-DTBP, an antioxidant added to plastics, have shown it induces adverse health outcomes in benthic aquatic organisms. nih.gov In the Asian Clam (Corbicula fluminea), exposure to environmentally relevant concentrations of 2,4-DTBP resulted in increased damage to the digestive tube and cellular DNA damage in the digestive glands. nih.gov This damage was linked to oxidative stress and inflammation. nih.gov In zebrafish (Danio rerio), 2,4-DTBP has been shown to negatively affect immune response and may pose an ecological risk to fish populations.

The toxicity of alkylphenols can vary significantly between different isomers and species. A study evaluating four simple alkylphenols found that the marine bacterium Vibrio fischeri was the most susceptible organism, being up to three orders of magnitude more sensitive than species at higher trophic levels. This highlights the potential for significant impacts at the base of the aquatic food web.

Interactive Table: Acute Toxicity of Related Alkylphenols to Aquatic Organisms

Below is a summary of toxicity data for alkylphenols structurally related to this compound. This data is provided for context due to the lack of specific information on the target compound.

Note: The data presented is for related compounds and should not be directly extrapolated to this compound without further specific research.

Bioaccumulation and Biotransformation in Ecological Food Webs (excluding human health)

The potential for bioaccumulation and biotransformation of this compound is largely understood through the behavior of similar alkylphenols. Due to their chemical structure, alkylphenols are generally lipophilic, meaning they have an affinity for fats and are not readily soluble in water. nih.gov This property suggests a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.

Studies on 2,4-DTBP have confirmed its bioaccumulation in aquatic organisms. nih.govresearchgate.net When Asian clams (Corbicula fluminea) were exposed to 2,4-DTBP, accumulation was observed in both their gills and digestive glands, with the digestive gland being the primary target tissue. nih.gov This internal exposure was significantly correlated with biochemical markers of stress, highlighting the risks associated with the bioaccumulation of these contaminants from the environment. nih.gov The detection of 2,4-DTBP in fish demonstrates its potential to be transferred through the food web. researchgate.net

Biotransformation is the process by which organisms chemically modify foreign substances. In the environment, this is often carried out by microorganisms like bacteria. Research has identified bacteria capable of degrading alkylphenols. For instance, Sphingobium fuliginis strain TIK-1, isolated from rhizosphere sediment, can utilize 4-tert-butylphenol as its sole carbon and energy source. nih.gov This strain initiates metabolism by hydroxylating 4-tert-butylphenol to 4-tert-butylcatechol, which is then processed through a meta-cleavage pathway. nih.gov

Importantly, this bacterial strain has demonstrated the ability to degrade a variety of 4-alkylphenols with different side chains, including sec-butyl groups. nih.gov This suggests that microorganisms in the environment possess metabolic pathways capable of breaking down compounds like this compound, potentially mitigating their persistence and accumulation. nih.gov However, alkylphenols with branched alkyl side chains are known to be more resistant to biological degradation compared to their straight-chain counterparts. nih.gov

Environmental Remediation and Treatment Technologies for Alkylphenol Contaminants

Given the environmental persistence and potential toxicity of alkylphenols, various remediation and treatment technologies have been developed to remove them from contaminated water and soil. These methods range from biological processes to advanced chemical oxidation.

Biological Treatment:

Bioremediation: This approach uses microorganisms to break down contaminants. Specific bacterial strains, such as Sphingobium fuliginis TIK-1, have shown the ability to degrade 4-tert-butylphenol and other 4-alkylphenols, indicating their potential use in bioremediation strategies for polluted environments. nih.gov

Constructed Wetlands (CWs): These are engineered systems that use natural processes involving vegetation, soil, and their associated microbial assemblages to treat contaminated water. Lab-scale vertical flow CWs have been effective in removing phenol, bisphenol A, and 4-tert-butylphenol from synthetic landfill leachate. researchgate.net The presence of plants, such as Phragmites australis, was found to enhance the removal of 4-t-BP, likely by supporting the microbial communities responsible for biodegradation. researchgate.net Adsorption followed by biodegradation appears to be the primary removal mechanism in these systems. researchgate.net

Chemical and Physicochemical Treatment:

Coagulation/Flocculation: This process involves adding chemicals (coagulants) to destabilize and aggregate contaminants, which can then be removed through sedimentation. A study on landfill leachate demonstrated that a plant-based coagulant, locust bean gum, could effectively remove 2,4-Di-tert-butylphenol, with removal efficiencies reaching 84%. nih.gov This method can serve as an effective pre-treatment before more advanced processes. nih.gov

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to degrade persistent organic pollutants. Photocatalysis using materials like Ag2CO3 under simulated solar light has been shown to completely degrade 4-t-BP in water. researchgate.net

Catalytic Dealkylation: Industrial processes have been developed to remove tert-butyl groups from tert-butylphenol compounds. This involves bringing the compound in a gas phase into contact with a solid acid catalyst under heat. google.com This process can achieve a high removal rate and allows for the recovery of high-purity isobutylene, which can be reused. google.com

State of the Art Analytical Methodologies for 4 Tert Butyl 2 Sec Butylphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 4-tert-butyl-2-sec-butylphenol from complex mixtures. The choice between liquid and gas chromatography typically depends on the sample matrix and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is highly effective for the analysis of phenolic compounds. For this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This method allows for the separation of the target analyte from other isomers and related substances.

A typical reverse-phase HPLC method can be adapted for this compound, likely utilizing a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com For applications requiring subsequent analysis by mass spectrometry, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com The lipophilic nature of the tert-butyl and sec-butyl groups will lead to a significant retention time on a C18 column, enabling effective separation from more polar compounds.

Table 1: Representative HPLC Parameters for Alkylphenol Analysis

Parameter Value/Condition Source
Column C18 (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile and Water sielc.com
Buffer Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com
Detection UV Detector (typically ~270-280 nm) nih.gov

| Application | Purity assessment, quantification, isolation of impurities | sielc.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and trace-level quantification of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port, where the compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. biomedpharmajournal.org The column, often with a nonpolar stationary phase like 5% diphenyl / 95% dimethyl polysiloxane, separates compounds based on their boiling points and affinities for the phase. biomedpharmajournal.org For alkylphenols, a temperature-programmed oven is used to ensure efficient separation. oiv.intoiv.int Following separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. nist.gov Selective Ion Monitoring (SIM) mode can be employed for enhanced sensitivity in quantifying the compound at very low concentrations. nih.gov

Table 2: Typical GC-MS Parameters for Alkylphenol Analysis

Parameter Value/Condition Source
Column Capillary column (e.g., 5% Phenyl Methyl Siloxane) biomedpharmajournal.orgoiv.int
Carrier Gas Helium biomedpharmajournal.orgoiv.int
Injector Mode Splitless biomedpharmajournal.org
Oven Program Temperature gradient (e.g., 50°C ramped to 300°C) oiv.intoiv.int
MS Ionization Electron Ionization (EI) at 70 eV nist.gov

| MS Detector Mode | Full Scan for identification, SIM for quantification | oiv.intnih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, MS, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed molecular structure.

¹H NMR would provide information on the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the aliphatic protons of the sec-butyl (a quartet for the methine proton and a triplet and multiplet for the methyl and methylene (B1212753) protons, respectively) and tert-butyl (a singlet) groups. chemicalbook.com

¹³C NMR would identify all unique carbon atoms in the molecule, including the substituted aromatic carbons and the carbons of the alkyl side chains.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

Multiple sharp peaks between 2850-3000 cm⁻¹ due to the C-H stretching of the sec-butyl and tert-butyl groups.

Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic C=C ring stretching. spectrabase.com

Mass Spectrometry (MS) : As a standalone technique or coupled with GC, MS provides the molecular weight and structural information based on fragmentation patterns. For this compound (molecular weight: 206.32 g/mol ), the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) to yield a stable benzylic cation at m/z 191, and the cleavage of the butyl groups. nist.gov

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in this compound is expected to show a primary absorption maximum (λmax) in the range of 270-280 nm, with a potential secondary peak around 220 nm, which is characteristic of substituted phenols. nih.govresearchgate.net

Development of Novel Detection and Extraction Protocols

Advancements in sample preparation are crucial for improving the sensitivity and selectivity of analytical methods for compounds like this compound, especially in complex environmental or biological matrices.

Solid-Phase Microextraction (SPME) : This is a solvent-free, rapid, and sensitive extraction technique that is highly suitable for GC-MS analysis. Headspace SPME, in particular, is effective for extracting volatile and semi-volatile phenols from liquid samples like water or wine. oiv.intoiv.int The choice of fiber coating is critical for achieving optimal extraction efficiency.

Solid-Phase Extraction (SPE) : SPE is a versatile technique used to concentrate and purify analytes from a solution by sorption onto a solid sorbent. For alkylphenols, reverse-phase SPE cartridges (e.g., C18) can be used to extract the compound from aqueous samples, followed by elution with an organic solvent.

Advanced Adsorbent Materials : Recent research has focused on developing novel materials for more efficient extraction. For instance, magnetic chitosan (B1678972) particles have been demonstrated as an effective and environmentally friendly adsorbent for the simultaneous removal and extraction of 4-tert-butylphenol (B1678320) and bisphenol A from water samples. frontiersin.org Such protocols offer high recovery rates and the potential for adsorbent reuse, presenting a promising avenue for the analysis of this compound. frontiersin.org The sample is typically acidified before being mixed with the adsorbent, and after separation, the analyte is eluted for subsequent HPLC or GC-MS analysis. nih.gov

Computational Chemistry and Molecular Modeling in 4 Tert Butyl 2 Sec Butylphenol Research

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in studying chemical reactions, allowing researchers to map out potential energy surfaces, identify stable intermediates, and determine the energy barriers associated with transition states.

In the context of substituted phenols, DFT studies are crucial for understanding oxidation processes, which are central to their antioxidant activity and environmental degradation. For instance, research on the oxidation mechanisms of structurally similar compounds, such as 2,4-di-tert-butylphenol (B135424) and 2,4-dimethyl-6-tert-butylphenol, provides a framework for how 4-tert-butyl-2-sec-butylphenol might behave. researchgate.netresearchgate.net DFT calculations can elucidate the preferred reaction pathways, such as the Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SPLET) mechanisms, which are common for phenolic antioxidants. researchgate.net

Studies on the Kolbe-Schmitt reaction of di-tert-butylphenols have used DFT to calculate the Gibbs free energy barriers for different reaction steps. researchgate.net This analysis helps in predicting whether a product is formed under kinetic or thermodynamic control. For example, in the reaction of potassium 2,4-di-tert-butylphenol with CO2, the Gibbs free energy barrier to form the initial electrophilic addition product was calculated to be 11.2 kcal/mol. researchgate.net Such calculations for this compound would allow for the prediction of its reactivity and the likely products of its reactions, such as carboxylation or oxidation, which are critical for both industrial applications and understanding its environmental transformation.

Table 1: Illustrative Gibbs Free Energy Barriers for a Reaction Involving a Substituted Phenol (B47542) Data derived from studies on potassium 2,4-di-tert-butylphenol. researchgate.net

Reaction StepReactant ComplexTransition StateProduct IntermediateGibbs Free Energy Barrier (kcal/mol)
Initial CO2 AdditionB-CO2TS1-BIM1-B11.2
Intramolecular Proton TransferIM2-ATS3-AIM3-A1.5

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe how molecules interact with each other over time, providing a dynamic picture of processes like solvation, diffusion, and binding to macromolecules.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology's application can be inferred from simulations of other small molecules interacting with complex environments. semanticscholar.org For this compound, MD simulations could be employed to understand its behavior in various media. For example, simulations could model its interaction with cell membranes, which is relevant for assessing its bioavailability and potential as an endocrine disruptor. semanticscholar.org By placing a model of the phenol in a simulated lipid bilayer, researchers could observe its partitioning behavior, its effect on membrane fluidity and thickness, and the potential for it to form pores. semanticscholar.org

Furthermore, MD simulations can clarify intermolecular interactions in the pure liquid state or in solution. This would involve modeling the hydrogen bonding between the hydroxyl groups of the phenol molecules and interactions with solvent molecules. Understanding these forces is key to predicting physical properties like boiling point, viscosity, and solubility, which are essential for process design and environmental fate modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylphenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or a specific property. toxminds.com For groups of related compounds like alkylphenols, QSAR models can predict properties such as toxicity, biodegradability, and endocrine activity based on calculated molecular descriptors. tandfonline.cominsilico.eubohrium.com

Several QSAR studies have been conducted on alkylphenols to assess their environmental and health impacts. tandfonline.comnih.gov These models use descriptors that quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity (logP), and electronic properties. By developing a statistical relationship between these descriptors and an experimentally measured endpoint (e.g., toxicity to aquatic organisms), the activity of untested alkylphenols like this compound can be predicted.

For example, a study on 26 alkylphenols developed robust QSAR models to predict their 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD), which are measures of biodegradability. tandfonline.comnih.gov These models, using Multiple Linear Regression (MLR), demonstrated high predictive performance, indicating their utility for assessing the persistence of diverse alkylphenol compounds. tandfonline.comnih.gov The success of these models suggests that the environmental properties of this compound could be reliably estimated using a similar approach.

Table 2: Performance of QSAR Models for Predicting Alkylphenol Degradability Data from a study on a series of 26 alkylphenols. tandfonline.comnih.gov

Model EndpointStatistical MethodNumber of CompoundsCorrelation Coefficient (r²)Cross-validated Q² (Q²cv)
log(1/BOD)MLR (LOO)240.9240.854
log(1/COD)MLR (LOO)260.8880.818
log(1/BOD5)MLR (GA)240.8890.848
log(1/COD)MLR (GA)260.8850.834

MLR (LOO): Multiple Linear Regression with Leave-One-Out cross-validation. MLR (GA): Multiple Linear Regression with Genetic Algorithm for descriptor selection.

Predictive Modeling of Environmental Fate and Degradation

Predictive modeling of a chemical's environmental fate involves using computational tools to estimate how it will move and transform in the environment. This includes predicting its distribution in air, water, and soil, as well as its degradation through biotic and abiotic processes.

For alkylphenols, QSAR models are a key component of this predictive framework, particularly for estimating biodegradability as mentioned previously. tandfonline.comnih.gov Beyond QSAR, other models like EPI Suite™ are commonly used to estimate physicochemical properties and environmental fate parameters. confex.com These models can predict properties such as water solubility, octanol-water partition coefficient (Kow), and rates of hydrolysis, photolysis, and biodegradation.

Experimental studies on the degradation of related compounds, such as 4-tert-butylphenol (B1678320), provide crucial data for validating and refining these predictive models. Research has shown that bacteria can degrade 4-tert-butylphenol by first hydroxylating it to 4-tert-butylcatechol, followed by a meta-cleavage pathway. researchgate.netnih.gov Computational models can be designed to simulate these specific metabolic pathways. By inputting the structure of this compound into pathway prediction software (e.g., based on known metabolic transformation rules), it is possible to forecast its likely degradation products in the environment. This predictive capability is essential for conducting comprehensive environmental risk assessments and managing the potential impacts of the compound.

Structure Activity Relationship Sar Investigations in Alkylphenol Chemistry: Insights for 4 Tert Butyl 2 Sec Butylphenol

Influence of Alkyl Substituent Size and Branching on Reactivity

The reactivity of 4-tert-butyl-2-sec-butylphenol is significantly modulated by the size and branching of its two alkyl groups. These substituents influence the accessibility of the phenolic hydroxyl group and the aromatic ring, thereby affecting reaction rates and pathways.

Antioxidant Activity : The primary function of many sterically hindered phenols is to act as antioxidants by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. vinatiorganics.com The effectiveness of this process depends on the stability of the resulting phenoxyl radical. The bulky tert-butyl and sec-butyl groups on this compound provide steric shielding, which protects the radical from further reactions and enhances its stability. The size and branching of these groups create a crowded environment around the hydroxyl function, a defining feature of hindered phenols. vinatiorganics.comresearchgate.net This structural arrangement is crucial for its function as a free radical scavenger. vinatiorganics.com

Electrophilic Aromatic Substitution : While the alkyl groups activate the ring towards electrophilic attack through their electron-donating nature, their size can also present a significant steric barrier. Reactions that require an electrophile to approach the aromatic ring may be slowed down, particularly at the positions adjacent to the bulky substituents (the ortho positions). For instance, studies on other ortho-substituted phenols have shown that bulky groups can lead to slower reaction rates in coupling reactions. nih.gov

Reaction Selectivity : The size and position of alkyl groups can direct the outcome of a reaction. In processes like the Friedel-Crafts alkylation of phenol (B47542), the substitution pattern is a mixture of ortho and para products. wikipedia.org The pre-existing substitution in this compound dictates that any further substitution will be directed to the remaining available positions on the ring, though it will be sterically hindered.

Table 1: Influence of Alkyl Group Characteristics on Reactivity
Structural FeatureDescriptionEffect on ReactivityExample Reaction Type
Large Substituent Size Both tert-butyl and sec-butyl groups are sterically demanding.Hinders approach to the hydroxyl group and aromatic ring; stabilizes radical intermediates. Antioxidant activity (radical scavenging). vinatiorganics.com
Chain Branching Tert-butyl is highly branched; sec-butyl is also branched.Increases steric bulk, enhancing the "hindered" nature of the phenol. researchgate.netProtection against oxidative degradation. vinatiorganics.com
Ortho Substitution The sec-butyl group is at the C2 (ortho) position.Can decrease the rate of reactions involving the hydroxyl group or adjacent ring positions. nih.govElectrophilic aromatic substitution.

Steric Hindrance Effects on Chemical and Biochemical Interactions

Steric hindrance is a dominant factor in the chemistry of this compound, arising from the three-dimensional bulk of the tert-butyl and sec-butyl groups. This hindrance profoundly affects how the molecule interacts with its environment.

Chemical Interactions : The bulky alkyl groups, particularly the sec-butyl group at the ortho position, physically obstruct access to the phenolic hydroxyl group. This steric shield makes it difficult for larger molecules to react directly with the hydroxyl group, which can reduce its participation in certain reactions like etherification or esterification compared to unhindered phenols. vinatiorganics.com However, this same hindrance is advantageous for its role as an antioxidant, as it allows for the selective donation of a hydrogen atom to small free radicals while preventing unwanted side reactions. vinatiorganics.com

Biochemical Interactions : In a biological context, the specific arrangement of sterically hindering alkyl groups dictates the molecule's ability to bind with biological targets such as enzymes or receptors. Some alkylphenols are known to interact with hormone receptors, and their structural similarity to natural hormones can lead to endocrine-disrupting effects. smolecule.com The unique shape conferred by the tert-butyl and sec-butyl substituents on this compound is a key determinant of its specific biological activity and interactions. smolecule.com For example, sterically hindered phenols can exhibit a dual character in biological systems; in healthy cells with a normal redox balance, they act as protective antioxidants. mdpi.comnih.gov

Electronic Effects of Substituents on Phenolic Reactivity

Alkyl groups, including tert-butyl and sec-butyl, are characterized as electron-donating groups. They influence the reactivity of the phenol through inductive effects, altering the electron density distribution in the aromatic ring and on the hydroxyl group.

Inductive Effect : Through the sigma bond network, the alkyl groups push electron density towards the benzene (B151609) ring. libretexts.org This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted phenol. mdpi.com The hydroxyl group itself is a strong activating group, and the additional presence of two alkyl groups further enhances the ring's reactivity in electrophilic aromatic substitution reactions. libretexts.orgvanderbilt.edu

Phenolic Acidity : The electron-donating nature of the alkyl substituents increases the electron density on the oxygen atom of the hydroxyl group. This makes the release of the proton (H+) more difficult, thereby decreasing the acidity of the phenol compared to unsubstituted phenol. Electron-withdrawing groups, in contrast, enhance phenolic acidity by stabilizing the resulting phenoxide anion. vanderbilt.edulibretexts.org

Stabilization of Intermediates : The electronic effect is crucial for the antioxidant function of this compound. When the phenol donates its hydroxyl hydrogen to a free radical, it forms a phenoxyl radical. The electron-donating alkyl groups help to stabilize this radical intermediate, which is a key factor in its effectiveness as an antioxidant.

Comparative Analysis with Related Alkylphenol Isomers and Analogues

The properties of this compound can be better understood by comparing it with its isomers and related compounds. Small changes in the position or structure of the alkyl groups can lead to significant differences in physical properties, reactivity, and applications.

Positional Isomers : The location of the alkyl groups on the phenolic ring is critical. For instance, 4-tert-butylphenol (B1678320) has only one substituent and is monofunctional. This makes it useful as a "chain stopper" in polymerization to control molecular weight, in contrast to difunctional phenols like Bisphenol A which act as chain extenders. wikipedia.orgpenpet.com2-tert-butylphenol is primarily used as an intermediate in the synthesis of other compounds, including the antioxidant 2,6-di-tert-butylphenol. wikipedia.org The presence of a single bulky group ortho to the hydroxyl function in 2-tert-butylphenol provides steric hindrance, but less so than in di-substituted phenols.

Isomers with the Same Substituents : The isomer 2-tert-butyl-4-sec-butylphenol has the same molecular formula and substituents, but their positions are swapped. nih.gov While subtle, this change can affect the degree of steric hindrance around the hydroxyl group and the electronic influence on the ring, potentially altering its antioxidant efficacy and biological interactions.

Analogues with Different Alkyl Groups : 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) is a close analogue where the sec-butyl group is replaced by another tert-butyl group. 2,4-DTBP is a well-studied compound found as a secondary metabolite in numerous organisms and is known for its potent antioxidant and anti-inflammatory activities. researchgate.net Comparing the bioactivity of this compound with 2,4-DTBP can provide insights into how the branching of the butyl group (sec- vs. tert-) influences its biological profile. Another related compound, 4-sec-butyl-2,6-di-tert-butylphenol , features even greater steric hindrance around the hydroxyl group due to two ortho tert-butyl groups, which typically enhances its antioxidant stability. nih.gov

Biodegradation Differences : The structure of alkylphenols also affects their environmental fate. For example, studies on Sphingobium fuliginis have shown that the bacterium can degrade various 4-alkylphenols, including those with tert-butyl and sec-butyl side chains, but not 2- or 3-alkylphenols. nih.gov This highlights how the position of the alkyl chain is a crucial factor in the biochemical pathways for degradation.

Table 2: Comparative Properties of Selected Butylphenol Isomers and Analogues
Compound NameSubstituent PositionsMolar Mass (g/mol)Key Features/Uses
This compound C2: sec-butyl, C4: tert-butyl206.32Sterically hindered phenol with antioxidant properties. smolecule.com
2-Tert-butyl-4-sec-butylphenol C2: tert-butyl, C4: sec-butyl206.32 nih.govPositional isomer; properties influenced by the more bulky group at the ortho position.
2-Tert-butylphenol C2: tert-butyl150.22 wikipedia.orgIntermediate in the production of other antioxidants (e.g., 2,6-di-tert-butylphenol). wikipedia.org
4-Tert-butylphenol C4: tert-butyl150.22 wikipedia.orgUsed as a chain terminator in polymers like polycarbonates and epoxy resins. wikipedia.org
2,4-Di-tert-butylphenol C2: tert-butyl, C4: tert-butyl206.32Widespread natural and synthetic compound with known antioxidant and anti-inflammatory bioactivity. researchgate.net
2,6-Di-tert-butylphenol C2: tert-butyl, C6: tert-butyl206.32Highly hindered phenol, common antioxidant. wikipedia.org

Derivatization and Functionalization Strategies for 4 Tert Butyl 2 Sec Butylphenol

Synthesis of Novel Phenolic Derivatives for Enhanced Performance

The synthesis of novel derivatives from 4-tert-butyl-2-sec-butylphenol is aimed at enhancing its functionality, particularly as an antioxidant or stabilizer in various materials. The core strategies involve reactions targeting the phenolic hydroxyl group or the aromatic ring.

One common derivatization method is esterification , where the hydroxyl group is converted into an ester. This transformation can improve the compound's solubility in nonpolar media and modify its antioxidant activity. For instance, similar sterically hindered phenols, such as 3,5-di-tert-butyl-4-hydroxy-benzoic acid, are esterified with various alcohols like octaoxyethylene glycol in the presence of an acid catalyst such as concentrated sulfuric acid. This process typically involves heating the reactants in a solvent like benzene (B151609) to facilitate the reaction. google.com Applying this to this compound would involve reacting it with an acyl chloride or carboxylic acid to produce the corresponding ester, potentially leading to derivatives with tailored properties for use as plasticizers or stabilizers in polymers.

Another strategy is etherification , such as the synthesis of glycidyl (B131873) ethers. This is achieved by reacting the phenol (B47542) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. wikipedia.org This reaction attaches a reactive epoxide ring to the phenolic oxygen, creating a versatile intermediate that can be used in the production of epoxy resins. The resulting 4-tert-butyl-2-sec-butylphenyl glycidyl ether could serve as a chain-terminating monomer in epoxy resin formulations, helping to control the polymer's molecular weight and cross-linking density. wikipedia.org

Oxidative coupling reactions can also be employed to create larger, dimeric structures. Hindered phenols can be coupled to form bisphenolic compounds, which often exhibit enhanced antioxidant performance. For example, the synthesis of 4,4'-bis(2,6-di-tert-butylphenol) has been achieved through the oxidative dehydrogenation of a hydroquinone (B1673460) precursor. researchgate.net Such bisphenol derivatives are noted for their high efficacy as stabilizers in polymers like polypropylene (B1209903) and isoprene (B109036) rubber. researchgate.net

Mannich Reaction Applications for Alkylphenol Functionalization

The Mannich reaction is a powerful and versatile method for the functionalization of alkylphenols, enabling the introduction of aminomethyl groups onto the aromatic ring. This carbon-carbon bond-forming reaction is highly valuable for synthesizing compounds with applications as antioxidants, corrosion inhibitors, and intermediates for pharmaceuticals. nih.gov The reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine.

For alkylphenols like this compound, the aromatic ring is activated by the hydroxyl and alkyl groups, making the ortho positions adjacent to the hydroxyl group susceptible to electrophilic substitution. The Mannich reaction provides a direct route to introduce nitrogen-containing moieties at these positions.

A relevant example is the Mannich reaction performed on 4-tert-butylphenol (B1678320) with formaldehyde and thiomorpholine (B91149). mdpi.com In this synthesis, the reactants are heated in methanol, leading to the substitution of one or two thiomorpholin-4-ylmethyl groups onto the phenolic ring, ortho to the hydroxyl group. The reaction yields both the mono-substituted product, 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and the di-substituted product, 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com

Table 1: Products of Mannich Reaction with 4-tert-butylphenol

Product Name Structure Yield Melting Point (°C)
4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol C₁₅H₂₃NOS 5% 85-87
4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol C₂₀H₃₂N₂OS₂ 35% 95-97

Data sourced from a study on the Mannich reaction of 4-tert-butylphenol with thiomorpholine and formaldehyde. mdpi.com

Given the structural similarity, this compound would be expected to undergo a similar reaction. The sec-butyl group at the 2-position would sterically hinder the reaction at that site, directing the aminomethylation exclusively to the unoccupied ortho position (position 6). This would result in the selective formation of a single mono-substituted product, 6-(aminomethyl)-4-tert-butyl-2-sec-butylphenol. This selectivity is a key advantage when a specific isomer is desired. The resulting Mannich bases are valuable as antioxidants and stabilizers in fuels and lubricants.

Introduction of Heteroatom-Containing Moieties

Introducing heteroatoms such as nitrogen, sulfur, or halogens into the this compound structure is a key strategy for modifying its chemical properties and creating derivatives with specialized functions.

Nitrogen and Sulfur: As detailed in the previous section, the Mannich reaction is a primary method for introducing both nitrogen and, depending on the amine used, other heteroatoms like sulfur. The synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol from 4-tert-butylphenol demonstrates the successful incorporation of both a nitrogen and a sulfur atom into the phenolic structure via an aminomethyl bridge. mdpi.com These sulfur- and nitrogen-containing derivatives are often investigated for their enhanced antioxidant capabilities and potential as lubricant additives.

Halogens: Halogenation is a fundamental electrophilic aromatic substitution reaction that can be applied to phenols. For instance, the bromination of 4-sec-butylphenol (B1210997) is readily achieved by reacting it with bromine in a chloroform (B151607) solvent at room temperature. This reaction proceeds quickly to yield 2-bromo-4-sec-butyl-phenol. Applying this methodology to this compound would likely result in the introduction of a bromine atom at the 6-position, the most electronically activated and sterically accessible position on the ring. The resulting halogenated phenol can serve as a versatile intermediate for further synthetic transformations, such as cross-coupling reactions, or be used in applications requiring flame retardant properties.

Oxygen: Beyond the inherent phenolic hydroxyl group, additional oxygen-containing moieties can be introduced. A key example is the synthesis of a glycidyl ether through the reaction with epichlorohydrin. wikipedia.org This process adds an oxirane (epoxide) ring via an ether linkage, creating a valuable monomer for epoxy resins. The introduction of this reactive three-membered ring allows for subsequent polymerization or reaction with other nucleophiles, significantly expanding the synthetic utility of the original phenol.

Preparation of Polymeric Structures Incorporating this compound Units

Alkylphenols are important precursors and additives in the polymer industry. This compound can be incorporated into polymeric structures in two primary ways: as a co-monomer that controls chain length or as a functional additive blended into a polymer matrix.

Future Research Directions and Unexplored Frontiers

Integration of 4-Tert-butyl-2-sec-butylphenol Research with Emerging Technologies

The convergence of advanced computational tools and high-throughput methodologies presents a significant opportunity to accelerate research into this compound. The application of machine learning and artificial intelligence can be pivotal in predicting the properties and potential applications of this compound and its derivatives. By developing algorithms trained on existing data for similar alkylphenols, researchers can forecast toxicological profiles, reactivity, and suitability for various industrial uses, thereby streamlining the discovery process.

Computational chemistry, particularly density functional theory (DFT), can offer profound insights into the electronic structure and reaction mechanisms of this compound. researchgate.net Such computational studies can elucidate the intricacies of its antioxidant activity and guide the rational design of novel derivatives with enhanced performance characteristics. Furthermore, the development of high-throughput screening assays will enable the rapid evaluation of the biological activities of a vast array of related compounds, which could be particularly valuable in identifying new applications.

Potential Integration of Emerging Technologies:

TechnologyApplication in this compound Research
Machine Learning & AI Predictive modeling of physicochemical properties, toxicity, and bioactivity.
Computational Chemistry (DFT) Elucidation of reaction mechanisms and electronic structure. researchgate.net
High-Throughput Screening Rapid assessment of biological and chemical activities of derivatives.

Challenges and Opportunities in Sustainable Synthesis

The conventional synthesis of this compound often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and generate significant waste. jk-sci.com A key challenge for future research is the development of more sustainable and environmentally benign synthetic routes. This includes the exploration of solid acid catalysts, such as zeolites and clays (B1170129), which can offer improved selectivity, easier separation, and the potential for regeneration and reuse. whiterose.ac.uk

The principles of green chemistry will be instrumental in guiding the development of these new synthetic methodologies. uobasrah.edu.iqgoogle.com This involves minimizing the use of hazardous solvents, reducing energy consumption, and designing processes with high atom economy. Biocatalysis, utilizing enzymes to perform specific chemical transformations, represents another promising avenue for the sustainable synthesis of this compound and its derivatives. Research in this area could lead to highly selective and efficient processes that operate under mild conditions.

Key Areas for Sustainable Synthesis Research:

Development of Solid Acid Catalysts: Exploring materials like zeolites and functionalized silica (B1680970) for improved catalytic performance and reusability. whiterose.ac.uk

Green Solvents and Reaction Conditions: Investigating the use of ionic liquids or supercritical fluids to replace traditional volatile organic compounds.

Biocatalytic Routes: Engineering enzymes for the selective alkylation of phenols.

Atom Economy Enhancement: Designing synthetic pathways that maximize the incorporation of starting materials into the final product.

Advanced Mechanistic Studies at the Molecular Level

A more profound understanding of the reaction mechanisms of this compound at the molecular level is crucial for optimizing its existing applications and discovering new ones. While it is known to exhibit antioxidant properties, detailed kinetic and mechanistic studies are needed to fully elucidate its radical scavenging activity. smolecule.com Advanced spectroscopic techniques, such as time-resolved spectroscopy, can be employed to observe the transient species involved in its antioxidant reactions.

Computational modeling will play a vital role in complementing experimental studies. researchgate.netresearchgate.net Quantum chemical calculations can be used to determine bond dissociation energies, reaction pathways, and the role of steric and electronic effects of the tert-butyl and sec-butyl groups on its reactivity. osti.gov Such studies will provide a detailed picture of how this compound functions as an antioxidant and how its structure can be modified to enhance its efficacy. oup.comnih.gov

Focus Areas for Mechanistic Studies:

Research AreaTechniques and Approaches
Antioxidant Mechanism Time-resolved spectroscopy, kinetic studies, and computational analysis of hydrogen atom transfer and electron transfer pathways. researchgate.netoup.comnih.gov
Alkylation Reaction Pathways In-situ spectroscopic monitoring of reaction intermediates and DFT modeling of transition states. researchgate.net
Structure-Activity Relationships Synthesis and evaluation of a series of derivatives to probe the influence of substituent positioning and nature on reactivity.

Interdisciplinary Approaches to Environmental and Materials Science Applications

The potential environmental impact of this compound necessitates an interdisciplinary research approach. researchgate.netnih.govnih.gov Collaboration between chemists, environmental scientists, and toxicologists is essential to fully assess its fate and effects in various ecosystems. wur.nl Research should focus on its biodegradability, potential for bioaccumulation, and any endocrine-disrupting effects, drawing parallels with other studied alkylphenols. smolecule.comresearchgate.netnih.govnih.gov The development of advanced analytical methods for its detection and quantification in environmental matrices is also a critical research need. researchgate.net

In the realm of materials science, the unique molecular structure of this compound makes it an interesting building block for the synthesis of novel polymers and functional materials. nih.govrsc.orgresearchgate.net Its phenolic hydroxyl group allows for its incorporation into polymer backbones, while the bulky alkyl groups can impart specific properties such as thermal stability and solubility. Interdisciplinary collaborations with polymer chemists and materials engineers could lead to the development of high-performance resins, coatings, and membranes with tailored properties.

Interdisciplinary Research Opportunities:

Environmental Fate and Toxicology: Joint studies on biodegradation pathways, aquatic toxicity, and potential endocrine disruption. smolecule.comresearchgate.netnih.govnih.gov

Advanced Materials Development: Collaborative projects between synthetic chemists and materials scientists to create new polymers and functional materials. nih.govrsc.orgresearchgate.net

Sensor Development: Research into the use of this compound derivatives in the fabrication of chemical sensors.

Life Cycle Assessment: A holistic evaluation of the environmental footprint of this compound, from its synthesis to its end-of-life.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Tert-butyl-2-sec-butylphenol, and how do they differentiate its structural isomers?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of tert-butyl and sec-butyl substituents on the phenolic ring. For example, 1^1H NMR can resolve splitting patterns from adjacent protons in the sec-butyl group, while 13^{13}C NMR distinguishes tertiary and secondary carbons in the substituents. Gas Chromatography-Mass Spectrometry (GC-MS) further validates molecular weight and purity, particularly when analyzing byproducts from synthesis .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer: Bacterial reverse mutation tests (e.g., Ames test) and mammalian cell chromosomal aberration assays are recommended. These follow OECD Guidelines 471 and 473, respectively, to assess genotoxicity. For instance, negative results in bacterial assays may require follow-up in mammalian systems due to metabolic differences .

Q. How can researchers optimize synthesis routes for this compound to improve yield?

  • Methodological Answer: Friedel-Crafts alkylation using tert-butyl and sec-butyl halides in the presence of Lewis acids (e.g., AlCl3_3) is a common approach. Key parameters include reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize di- or tri-substituted byproducts. Purification via column chromatography with hexane/ethyl acetate gradients isolates the target isomer .

Advanced Research Questions

Q. How should a 28-day repeated dose oral toxicity study be designed to evaluate subchronic effects of this compound?

  • Methodological Answer: Follow OECD Guideline 407 using rodent models. Dose groups (control, low, medium, high) should reflect NOAEL (No Observed Adverse Effect Level) estimates from acute studies. Endpoints include hematological, biochemical, and histopathological analyses. For example, liver enzyme profiles (ALT, AST) and kidney function markers (creatinine) are critical for identifying organ-specific toxicity .

Q. How can conflicting data between Ames test (negative) and in vitro chromosomal aberration (positive) results be resolved?

  • Methodological Answer: Discrepancies may arise from metabolic activation differences. Conduct in vivo micronucleus tests (OECD 474) to assess clastogenicity in bone marrow cells. Additionally, use Comet assays to detect DNA strand breaks in target tissues. If in vivo tests confirm genotoxicity, evaluate mechanisms like oxidative stress or direct DNA adduct formation .

Q. What experimental strategies are effective for assessing the environmental stability and degradation pathways of this compound?

  • Methodological Answer: Perform photolysis studies under simulated sunlight (UV-Vis irradiation) to quantify half-life in aqueous matrices. Use High-Resolution Mass Spectrometry (HRMS) to identify degradation products (e.g., quinone derivatives). For biodegradation, apply OECD 301F respirometry to measure microbial mineralization rates in soil/water systems .

Q. How can reproductive/developmental toxicity risks be evaluated for this compound?

  • Methodological Answer: Implement OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test). Administer the compound to rats during organogenesis (GD 6–15) and assess litter size, fetal weight, and malformations. Include cross-fostering to differentiate prenatal vs. lactational effects. Histopathological examination of parental gonads is critical for identifying germ cell impacts .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response modeling in toxicity studies of this compound?

  • Methodological Answer: Use benchmark dose (BMD) modeling with PROAST or EPA BMDS software to estimate BMDL (lower confidence limit) for critical endpoints. Non-linear models (e.g., Hill equation) are preferred over NOAEL/LOAEL to account for subthreshold effects. Covariate analysis adjusts for inter-animal variability in longitudinal studies .

Q. How should researchers address batch-to-batch variability in synthetic this compound during experimental replication?

  • Methodological Answer: Implement Quality Control (QC) protocols using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>98%). Track substituent ratios via 1^1H NMR integration. Standardize synthesis conditions (e.g., inert atmosphere, moisture control) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.